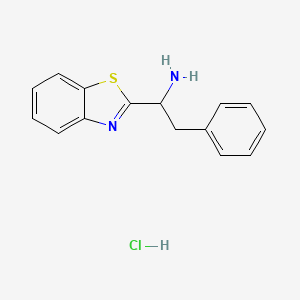

1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

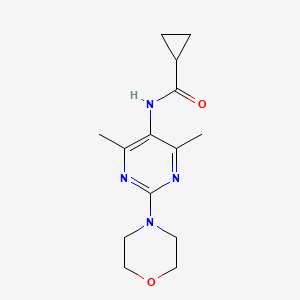

Vue d'ensemble

Description

“1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

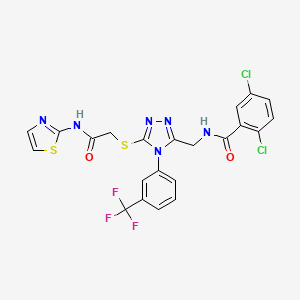

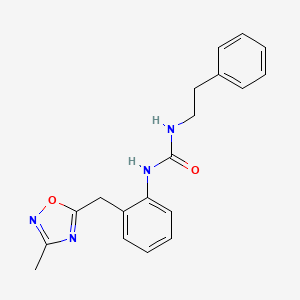

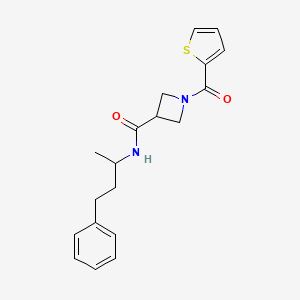

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with different acetophenones . A ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . These techniques provide information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound .Chemical Reactions Analysis

Benzothiazole derivatives show diverse chemical reactivity. They have been used as important scaffolds in medicinal chemistry . The compounds show variable activity against different bacterial strains .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility can be determined experimentally .Applications De Recherche Scientifique

Antimicrobial Activity

Benzothiazole derivatives exhibit promising antimicrobial properties. Researchers have explored their potential as antibacterial agents against various pathogens. These compounds may inhibit bacterial growth by disrupting essential cellular processes or interfering with specific enzymes .

Anticancer Activity

Benzothiazoles have attracted attention in cancer research due to their cytotoxic effects on cancer cells. They interfere with cell division, induce apoptosis, and inhibit tumor growth. Some 2-aryl benzothiazoles have shown selective antitumor activity across different cell lines .

Anti-Diabetic Properties

Studies suggest that benzothiazole derivatives possess anti-diabetic activity. These compounds may modulate glucose metabolism, enhance insulin sensitivity, or regulate key enzymes involved in diabetes management .

Anthelmintic Effects

Certain benzothiazole derivatives exhibit anthelmintic properties, making them potential candidates for treating parasitic infections in both humans and animals. They may disrupt the nervous system of parasites, leading to paralysis and death .

Amyloid Imaging Agents

Benzothiazoles, particularly 2-aminobenzothiazoles, have applications as radioactive amyloid imaging agents. These compounds can selectively bind to amyloid plaques in the brain, aiding in the diagnosis and monitoring of neurodegenerative diseases like Alzheimer’s .

Industrial Uses

Apart from their biological activities, benzothiazoles find industrial applications. They serve as antioxidants and vulcanization accelerators in rubber and polymer industries .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s worth noting that benzothiazole derivatives have been extensively studied and are known to interact with various biological targets, leading to their wide range of biological activities .

Biochemical Pathways

Benzothiazole derivatives have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, indicating that they likely have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYLUJVTQPZXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3S2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzothiazol-2-yl)-2-phenylethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2841440.png)

![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)

![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)